molecular formula C40H50N8O6 B13450387 Daclatasvir SRSS Isomer

Daclatasvir SRSS Isomer

Cat. No.: B13450387
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-GEZOHIFDSA-N
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Description

Daclatasvir SRSS Isomer is a specific stereoisomer of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the non-structural protein 5A (NS5A) of HCV, inhibiting viral replication and assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically begins with a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, followed by several steps of amide bond formation, cyclization, and purification . The reaction conditions often involve the use of catalysts such as aluminum chloride and reagents like chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Daclatasvir SRSS Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Daclatasvir SRSS Isomer is unique due to its specific stereochemistry, which can influence its binding affinity and efficacy compared to other isomers. This uniqueness makes it valuable for detailed pharmacological studies and for optimizing antiviral therapies .

Properties

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

IUPAC Name

methyl N-[1-[(2R)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32+,33?,34?

InChI Key

FKRSSPOQAMALKA-GEZOHIFDSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

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